molecular formula C10H9N3O2 B2926749 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 923231-24-7

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B2926749
CAS No.: 923231-24-7
M. Wt: 203.201
InChI Key: MPRPKHXNQIVMHR-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a benzoic acid moiety attached to a triazole ring, which is further substituted with a methyl group at the 5-position of the triazole ring.

Scientific Research Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

Target of Action

The primary targets of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the growth and spread of the cancer .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis indicates that it may affect proteins and enzymes that regulate this process, such as caspases, Bcl-2 family proteins, and p53 .

Pharmacokinetics

Its effectiveness against cancer cells suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows the progression of the disease . Notably, some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability and efficacy

Future Directions

The future directions for research on “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” would likely involve further exploration of its potential biological activities. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various areas of therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click reaction.” This method is highly efficient and widely used for the preparation of 1,2,3-triazole derivatives. The general synthetic route involves the following steps:

    Preparation of the Azide Precursor: The azide precursor can be synthesized by reacting an appropriate halogenated benzoic acid derivative with sodium azide.

    Click Reaction: The azide precursor is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted triazole derivatives.

Comparison with Similar Compounds

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid can be compared with other triazole derivatives, such as:

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring, leading to distinct chemical and biological properties.

    5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Contains additional functional groups, resulting in different reactivity and applications.

    1,2,3-triazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

4-(5-methyltriazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRPKHXNQIVMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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